REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:13])=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9]C(=O)[C:7]2=[O:12].[OH-:14].[Na+].OO.Cl>O>[NH2:9][C:10]1[C:2]([Br:1])=[C:3]([F:13])[CH:4]=[CH:5][C:6]=1[C:7]([OH:12])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
11.53 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC=C2C(C(NC12)=O)=O)F
|
Name
|
|
Quantity
|
104 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10.62 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1.5 h when mostly product
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A 2 L 3-neck flask with a temperature probe adapter was fixed with a mechanical stirrer, addition funnel
|
Type
|
STIRRING
|
Details
|
to effect stirring when it
|
Type
|
CUSTOM
|
Details
|
to bubble
|
Type
|
STIRRING
|
Details
|
After stirring at RT for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the slurry was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 42.3 mmol | |
AMOUNT: MASS | 9.9 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |